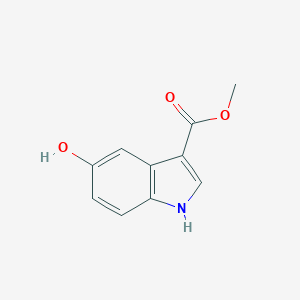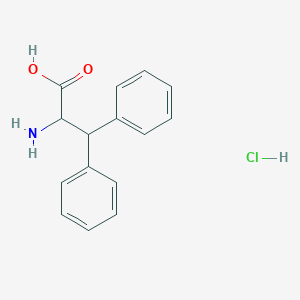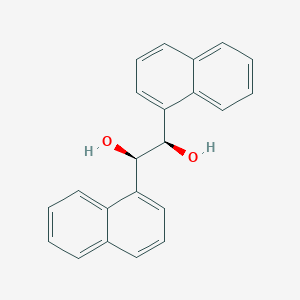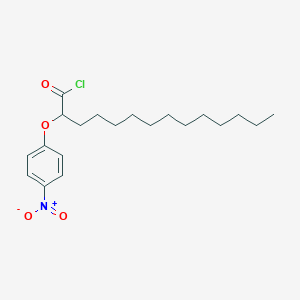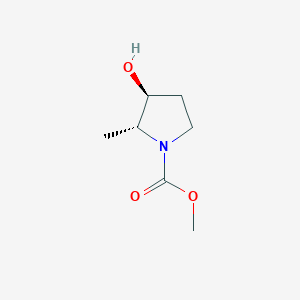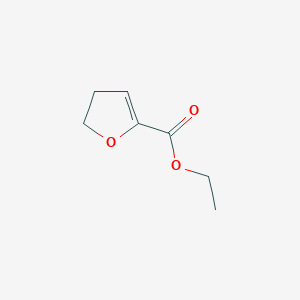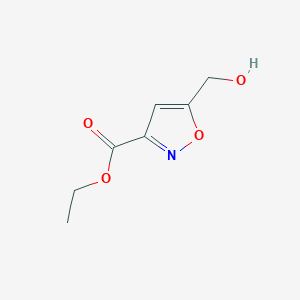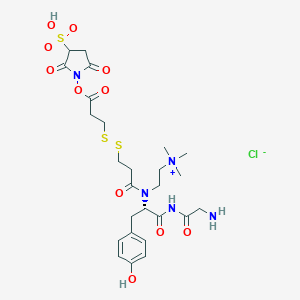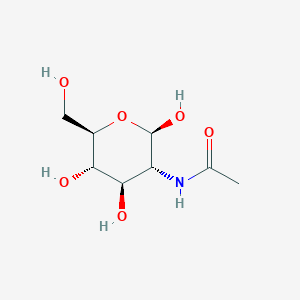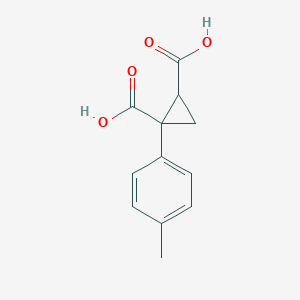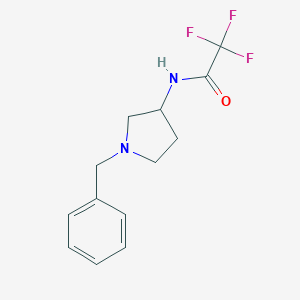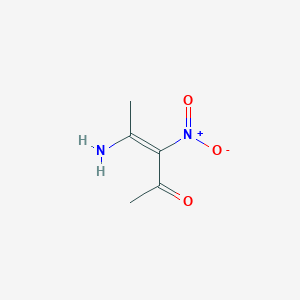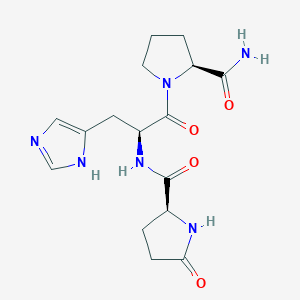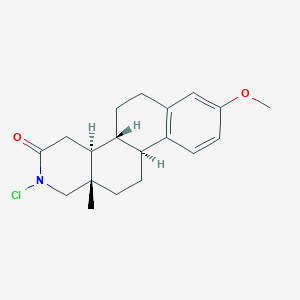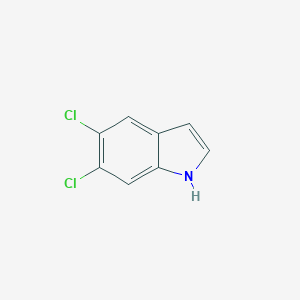
5,6-dichloro-1H-indole
概要
説明
5,6-dichloro-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors . The molecular weight of 5,6-dichloro-1H-indole is 186.04 .
Synthesis Analysis
The synthesis of indole derivatives often involves Fischer indolisation, a robust, clean, high-yielding process . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
5,6-dichloro-1H-indole is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Application in Plant Biology
Specific Scientific Field
Plant Biology and Biochemistry
Summary of the Application
5,6-Dichloroindole is used in the synthesis of a new auxin, 2-(5,6-Dichloro-3-indolyl)propionic acid (5,6-Cl2-2-IPA), which has shown significant biological activity .
Methods of Application or Experimental Procedures
The compound 5,6-Cl2-2-IPA was synthesized from 5,6-dichloro-indole-3-acetic acid (5,6-Cl2-IAA) by successive esterification, methoxycarbonylation, methylation, and double hydrolysis .
Results or Outcomes
There was no essential difference between (S)- (+)- and ®- (-)-5,6-Cl2-2-IPA in hypocotyl growth-inhibiting activity toward Chinese cabbage, but their inhibitory activities were stronger than that of the potent mother auxin, 5,6-Cl2-IAA .
Application in Auxin Synthesis
Specific Scientific Field
Auxin Synthesis and Plant Biology
Summary of the Application
5,6-Dichloroindole-3-acetic acid, synthesized by Fischer’s indolization, showed the strongest auxin activity among all the known natural and synthetic auxins .
Methods of Application or Experimental Procedures
5,6-Dichloroindole-3-acetic acid was synthesized by Fischer’s indolization .
Results or Outcomes
The synthesized 5,6-Dichloroindole-3-acetic acid showed the strongest auxin activity in three bioassays: elongation of Avena coleoptiles, hypocotyl growth inhibition of Chinese cabbage, and hypocotyl swelling of mung bean seedlings .
Application as a Rooting Promoter
Summary of the Application
5,6-Dichloroindole-3-acetic acid (5,6-Cl2-IAA, 1) and 4-chloroindole-3-acetic acid (4-Cl-IAA, 2), synthesized from the corresponding chlorinated indole compounds, showed strong rooting-promoting activity in black gram cuttings .
Methods of Application or Experimental Procedures
The compounds 5,6-Cl2-IAA and 4-Cl-IAA were synthesized from the corresponding chlorinated indole compounds .
Results or Outcomes
5,6-Cl2-IAA was the most potent of all compounds examined. At a concentration of 5 x 10^-5 M, its activity was 15 times higher than that of 4-(3-indole)butyric acid (IBA), an active ingredient in commercially available rooting promoters . The activity of 4-Cl-IAA was also four times higher than that of IBA at the same concentration .
Application in Elongation and Growth Inhibition
Specific Scientific Field
Summary of the Application
5,6-Dichloroindole-3-acetic acid (1), a new auxin, has been synthesized by Fischer’s indolization. It showed the strongest auxin activity among all the known natural and synthetic auxins in three bioassays .
Methods of Application or Experimental Procedures
The compound 5,6-Dichloroindole-3-acetic acid was synthesized by Fischer’s indolization .
Results or Outcomes
The synthesized 5,6-Dichloroindole-3-acetic acid showed the strongest auxin activity in three bioassays: elongation of Avena coleoptiles, hypocotyl growth inhibition of Chinese cabbage, and hypocotyl swelling of mung bean seedlings . It induced many lateral roots in mung bean seedlings, and resisted peroxidase-catalyzed decomposition .
Application in Endocrine-Disrupting Activity Study
Specific Scientific Field
Endocrinology and Environmental Science
Summary of the Application
5,6-Dichloroindole-3-acetic acid (5,6-Cl2-IAA) and 4-chloroindole-3-acetic acid (4-Cl-IAA) are used in the study of endocrine-disrupting activity. These compounds are synthesized from the corresponding chlorinated indole compounds and have shown no estrogenic activity as measured using an estrogen receptor binding assay .
Results or Outcomes
5,6-Cl2-IAA and 4-Cl-IAA had no estrogenic activity as measured using an estrogen receptor binding assay .
Application in Flavor and Fragrance Industry
Specific Scientific Field
Summary of the Application
Indole, which can be derived from 5,6-Dichloroindole, has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Methods of Application or Experimental Procedures
Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Results or Outcomes
The derived halogenated and oxygenated derivatives of indole can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5,6-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINOHVVKWYAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440698 | |
| Record name | 5,6-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-indole | |
CAS RN |
121859-57-2 | |
| Record name | 5,6-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



